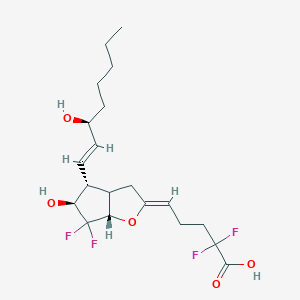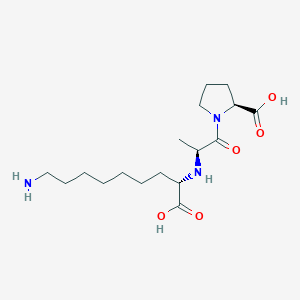
4F-Pgi2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4F-Pgi2 is a complex organic molecule characterized by multiple functional groups, including hydroxyl, fluoro, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4F-Pgi2 typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the cyclopentafuran ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the fluoro groups: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: Hydroxyl groups can be introduced via hydroboration-oxidation or epoxidation followed by ring opening.
Formation of the carboxylic acid group: This can be achieved through oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, ethers, thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of fluoro groups could enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4F-Pgi2: Similar in structure but may differ in the position or number of functional groups.
This compound: Another similar compound with slight variations in the side chains or ring structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
118916-24-8 |
|---|---|
Molecular Formula |
C20H28F4O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid |
InChI |
InChI=1S/C20H28F4O5/c1-2-3-4-6-12(25)8-9-14-15-11-13(7-5-10-19(21,22)18(27)28)29-17(15)20(23,24)16(14)26/h7-9,12,14-17,25-26H,2-6,10-11H2,1H3,(H,27,28)/b9-8+,13-7-/t12-,14+,15?,16-,17-/m0/s1 |
InChI Key |
RSBOMICMKIYLBG-QFGDKWKESA-N |
SMILES |
CCCCCC(C=CC1C2CC(=CCCC(C(=O)O)(F)F)OC2C(C1O)(F)F)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C([C@@H]2C1C/C(=C/CCC(C(=O)O)(F)F)/O2)(F)F)O)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCC(C(=O)O)(F)F)OC2C(C1O)(F)F)O |
Synonyms |
2,2,10,10-tetrafluoro-13-dehydro-PGI2 2,2,10,10-tetrafluoro-13-dehydroprostacyclin 4F-PGI2 MMM-120 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one](/img/structure/B218725.png)
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)







![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)



